Aceclofenac itself is synthesized from Diclofenac, which serves as a precursor. The transformation into Aceclofenac Benzyl Ester involves chemical modifications that improve its therapeutic profile. The synthesis methods often utilize various reagents and solvents, including dimethylformamide and ethyl acetate, to facilitate the reaction process.
Aceclofenac Benzyl Ester falls under the category of pharmaceutical compounds, specifically classified as a derivative of the phenyl acetic acid class of NSAIDs. Its primary function is as an anti-inflammatory and analgesic agent.
The synthesis of Aceclofenac Benzyl Ester typically involves the reaction of Diclofenac with benzyl bromoacetate. Various methods have been reported, including:
The general reaction can be summarized as follows:
The reaction conditions typically include stirring at elevated temperatures (around 50°C) for several hours, followed by purification steps to isolate the desired product.
Aceclofenac Benzyl Ester has a complex molecular structure characterized by its phenyl acetic acid backbone with an ester functional group. The structural formula can be represented as:
The primary reaction involved in the formation of Aceclofenac Benzyl Ester is nucleophilic substitution, where the nucleophile (the oxygen from the benzyl alcohol) attacks the electrophilic carbon in the bromoacetate moiety.
Aceclofenac Benzyl Ester exhibits its pharmacological effects primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins involved in inflammation and pain signaling.
Aceclofenac Benzyl Ester is primarily utilized in pharmaceutical research and development due to its enhanced anti-inflammatory properties. It serves as a reference compound in studies aimed at synthesizing new derivatives with improved efficacy and reduced side effects. Additionally, it may be used in formulations aimed at targeted delivery systems for pain management therapies.
Aceclofenac Benzyl Ester is systematically named as (2-oxo-2-phenylmethoxyethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate according to IUPAC conventions [5] [7]. This nomenclature precisely reflects its molecular architecture: a phenylacetate core modified with a 2-(benzyloxy)-2-oxoethyl ester group at the carboxylic acid functionality. The compound is alternatively designated as 2-[(2,6-Dichlorophenyl)amino]benzeneacetic Acid 2-Oxo-2-(phenylmethoxy)ethyl Ester in chemical databases [1] [4]. In pharmaceutical contexts, it is officially recognized as Aceclofenac Impurity F in the European Pharmacopoeia (EP) monographs, reflecting its significance as a synthesis intermediate or degradation product in aceclofenac formulations [3] [5].
The molecular formula C₂₃H₁₉Cl₂NO₄ is consistently documented across multiple authoritative sources, with a molecular weight of 444.31 g/mol [1] [3] [5]. This formula incorporates two chlorine atoms, reflecting the dichlorinated aniline moiety that contributes significantly to the compound's physicochemical properties. Elemental composition analysis reveals the following distribution:
Table 1: Elemental Composition of Aceclofenac Benzyl Ester
Element | Atom Count | Percentage Mass | Atomic Contribution |
---|---|---|---|
Carbon | 23 | 62.17% | 276.29 g/mol |
Hydrogen | 19 | 4.31% | 19.15 g/mol |
Chlorine | 2 | 15.96% | 70.90 g/mol |
Nitrogen | 1 | 3.15% | 14.01 g/mol |
Oxygen | 4 | 14.41% | 64.00 g/mol |
Total | C₂₃H₁₉Cl₂NO₄ | 100% | 444.31 g/mol |
The substantial chlorine content (15.96%) provides a distinctive signature for analytical detection techniques, while the nitrogen atom facilitates hydrogen bonding interactions. The benzyl ester modification increases molecular weight by 90.11 g/mol compared to the parent aceclofenac molecule (354.20 g/mol), significantly altering its pharmacokinetic profile.
Comprehensive stereochemical analysis confirms that Aceclofenac Benzyl Ester is achiral with zero defined stereocenters [3]. The molecule lacks tetrahedral carbon atoms with four distinct substituents, thereby exhibiting no stereoisomers (enantiomers or diastereomers). This absence of chirality is further evidenced by its optical inactivity, meaning it does not rotate plane-polarized light [3]. The molecular structure also contains no E/Z isomerism (geometric isomerism) since it lacks rigid double bonds with restricted rotation where two different substituents could exhibit cis/trans configurations. This achiral nature simplifies analytical characterization and synthetic pathways, as separation of stereoisomers is unnecessary during production or purification processes.
While experimental spectra are not fully reported in the literature, structural features permit evidence-based predictions of key spectroscopic signatures:
Table 2: Predicted Mass Spectrometry Adducts and Collision Cross Sections
Adduct Type | m/z Value | Predicted CCS (Ų) | Fragmentation Pathway |
---|---|---|---|
[M+H]+ | 444.07640 | 201.2 | Protonated molecular ion |
[M+Na]+ | 466.05834 | 207.9 | Sodium adduct |
[M-H]- | 442.06184 | 209.8 | Deprotonated ion |
[M+H-H₂O]+ | 426.06638 | 192.4 | Dehydration product |
[M+NH₄]+ | 461.10294 | 211.0 | Ammonium adduct |
Methylene groups: δ 3.75 ppm (2H, s, -CH₂C=O), δ 4.65 ppm (2H, s, -OCH₂C=O), δ 5.25 ppm (2H, s, -OCH₂C₆H₅)Carbon NMR would display signals for the carbonyl carbons (δ 167-170 ppm), aromatic carbons (δ 120-140 ppm), and aliphatic carbons (δ 40-65 ppm).
Infrared Spectroscopy: Characteristic absorption bands would include:
The SMILES representation (Clc1cccc(Cl)c1Nc2ccccc2CC(=O)OCC(=O)OCc3ccccc3) and InChIKey (RLKZSYGBKCIRFJ-UHFFFAOYSA-N) provide machine-readable structural descriptors essential for database searches [3] [7].
Aceclofenac Benzyl Ester exhibits a core diclofenac skeleton (2-(2,6-dichlorophenylamino)phenylacetate) but differs through esterification with a benzyl glycolate moiety instead of the carboxylic acid present in diclofenac or the acetyl glycolate in aceclofenac [3] [5]. This structural modification confers enhanced lipophilicity (predicted logP ≈ 5.02 versus 3.72 for diclofenac) due to the replacement of the polar carboxylic acid with a benzyl ester group. The molecule serves as a synthetic precursor or degradation impurity (EP Impurity F) in aceclofenac production, with the benzyl group acting as a protecting moiety that can be removed during synthesis [5] [6].
Table 3: Structural Comparison with Related Anti-Inflammatory Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Features | Role |
---|---|---|---|---|
Aceclofenac Benzyl Ester | C₂₃H₁₉Cl₂NO₄ | 444.31 g/mol | Benzyl glycolate ester | Synthetic intermediate |
Aceclofenac Impurity F | ||||
Aceclofenac | C₁₆H₁₃Cl₂NO₄ | 354.20 g/mol | Acetyl glycolate ester | Active pharmaceutical |
Diclofenac | C₁₄H₁₁Cl₂NO₂ | 296.15 g/mol | Free carboxylic acid | Active pharmaceutical |
The benzyl ester modification increases steric bulk around the carboxylic acid equivalent, potentially hindering interaction with cyclooxygenase (COX) enzymes compared to the active pharmaceutical ingredients. This structural relationship makes it valuable for analytical chemists developing impurity profiling methods for aceclofenac formulations, as chromatographic behavior differs significantly from the parent drug due to increased hydrophobicity.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7